molecular formula C25H24ClNO3 B11405319 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11405319
M. Wt: 421.9 g/mol
InChI Key: ZUUVNOQFDSNMIL-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of multiple aromatic rings, including a chlorophenyl group, a furan ring, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Furan Ring: The furan ring can be attached through nucleophilic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE
  • **N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24ClNO3

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C25H24ClNO3/c1-17(2)19-7-10-24-23(12-19)20(16-30-24)13-25(28)27(15-22-4-3-11-29-22)14-18-5-8-21(26)9-6-18/h3-12,16-17H,13-15H2,1-2H3

InChI Key

ZUUVNOQFDSNMIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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